Methyl 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxyphenyl group, and a dihydrofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate typically involves multiple steps:
Formation of the Dihydrofuranone Moiety: This can be achieved through the reaction of a suitable precursor with an oxidizing agent under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the dihydrofuranone intermediate with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the double bonds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress or enzyme activity.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(3Z)-5-(4-hydroxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 4-{[(3Z)-5-(4-chlorophenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Methyl 4-{[(3Z)-5-(4-methoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in its activity.
Properties
IUPAC Name |
methyl 4-[(Z)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-17-9-7-14(8-10-17)18-12-16(20(22)25-18)11-13-3-5-15(6-4-13)19(21)24-2/h3-12H,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPAABRJSPIZGM-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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